
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines and thiols. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for carboxyl and phosphate groups, and in the synthesis of Teoc-protected amines.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine involves its ability to act as a protecting group and its reactivity towards various chemical reagents. The trimethylsilyl groups provide steric hindrance, which can protect sensitive functional groups during chemical reactions. The compound can also participate in nucleophilic substitution and other reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used in similar applications as a protecting group and reagent in organic synthesis.
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties and applications.
Uniqueness
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine is unique due to its specific combination of trimethylsilyl groups and an amine functionality, which provides a balance of reactivity and stability. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected or modified .
Properties
Molecular Formula |
C9H25NSSi2 |
|---|---|
Molecular Weight |
235.54 g/mol |
IUPAC Name |
2-[bis(trimethylsilyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C9H25NSSi2/c1-12(2,3)9(11-8-7-10)13(4,5)6/h9H,7-8,10H2,1-6H3 |
InChI Key |
CNPJMPZLBBNSSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


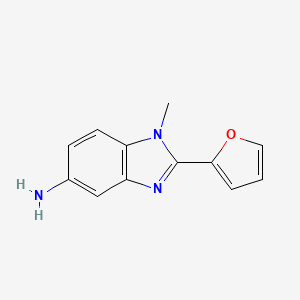
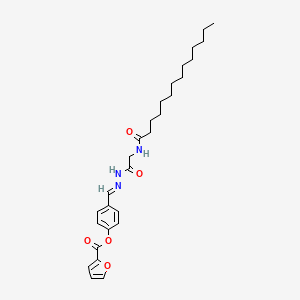
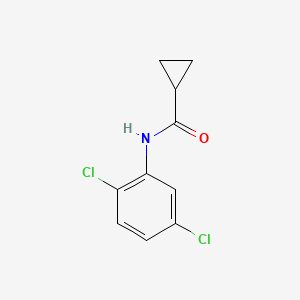
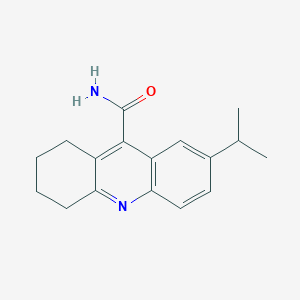
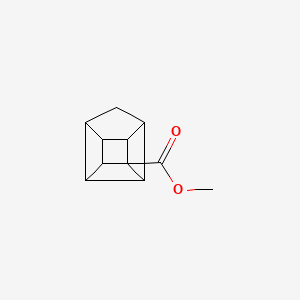
![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)
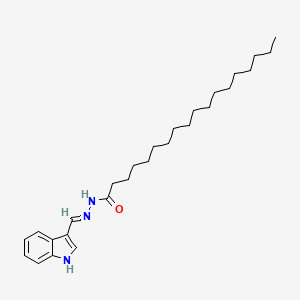
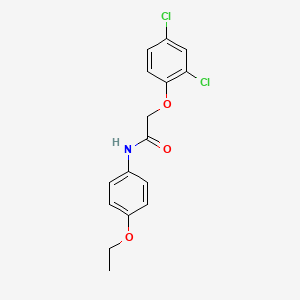

![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)
![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)

